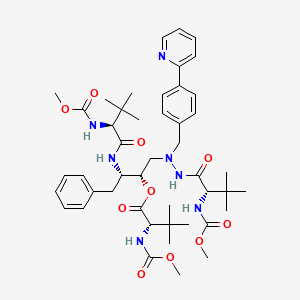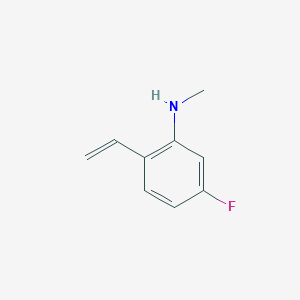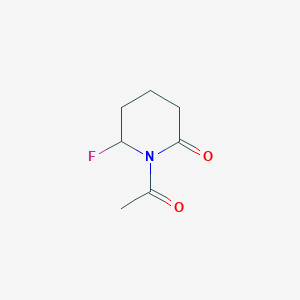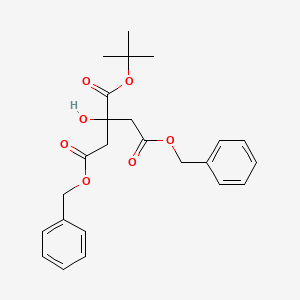![molecular formula C19H23N3O B13428168 4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)](/img/structure/B13428168.png)
4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile (E/Z mixture) is a complex organic compound characterized by its unique structure, which includes a benzene ring, a pyrazole moiety, and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-(1,1-dimethylethyl)benzaldehyde with 1,3,4-trimethyl-1H-pyrazol-5-amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired E/Z mixture.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Ammonia or amines in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Amides or substituted nitriles.
Aplicaciones Científicas De Investigación
4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(1,1-Dimethylethyl)-a-[hydroxy(1,3,4-trimethyl-1H-pyrazol-5-yl)methylene]benzeneacetonitrile shares structural similarities with other pyrazole derivatives and nitrile-containing compounds.
Uniqueness
- The unique combination of a benzene ring, pyrazole moiety, and nitrile group in this compound provides distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C19H23N3O |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
(Z)-2-(4-tert-butylphenyl)-3-hydroxy-3-(2,4,5-trimethylpyrazol-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C19H23N3O/c1-12-13(2)21-22(6)17(12)18(23)16(11-20)14-7-9-15(10-8-14)19(3,4)5/h7-10,23H,1-6H3/b18-16+ |
Clave InChI |
XKBKVWOCMYMJQQ-FBMGVBCBSA-N |
SMILES isomérico |
CC1=C(N(N=C1C)C)/C(=C(/C#N)\C2=CC=C(C=C2)C(C)(C)C)/O |
SMILES canónico |
CC1=C(N(N=C1C)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-amino-3-[4-[4-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzoyl]oxy-3-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13428097.png)


![methyl 3-[3-[2-[[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-2-(3-chlorophenyl)ethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethylamino]phenyl]benzoate](/img/structure/B13428118.png)




![3-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile](/img/structure/B13428141.png)



![N-(2-Ethyl-6-methylphenyl)-N-[(4-nitrophenyl)sulfonyl]-L-alanine Methyl Ester](/img/structure/B13428171.png)
